

Physical and chemical properties of 4-Bromo-2-chloro-3-fluorophenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Bromo-2-chloro-3-fluorophenol*

Cat. No.: *B567246*

[Get Quote](#)

An In-depth Technical Guide to 4-Bromo-2-chloro-3-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of **4-Bromo-2-chloro-3-fluorophenol** (CAS No. 1233026-52-2). Due to the limited availability of experimental data for this specific compound, this document combines information from chemical suppliers with a comparative analysis of structurally related halogenated phenols. The guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering insights into its characteristics, potential reactivity, and safe handling. Included are tabulated data for easy comparison, generalized experimental protocols for the analysis of halogenated phenols, and visualizations to illustrate key concepts.

Introduction

4-Bromo-2-chloro-3-fluorophenol is a polyhalogenated aromatic compound. Such compounds are of significant interest in medicinal chemistry and material science due to the unique physicochemical properties imparted by the halogen substituents. The arrangement of bromine, chlorine, and fluorine on the phenol ring is expected to influence its acidity, reactivity,

and potential biological activity. This guide aims to consolidate the available information on this compound to facilitate its use in research and development.

Chemical and Physical Properties

Direct experimental data for many of the physical and chemical properties of **4-Bromo-2-chloro-3-fluorophenol** are not readily available in the public domain. The information presented in this section is a compilation of data from chemical suppliers and predicted values. For comparative purposes, data for structurally similar compounds are also provided.

General Properties

Property	Value	Source
CAS Number	1233026-52-2	[1] [2] [3] [4] [5]
Molecular Formula	C ₆ H ₃ BrClFO	[1] [2] [4] [5]
Molecular Weight	225.44 g/mol	[1] [2] [4] [5]
IUPAC Name	4-Bromo-2-chloro-3-fluorophenol	-
Purity	Typically ≥95%	[1]

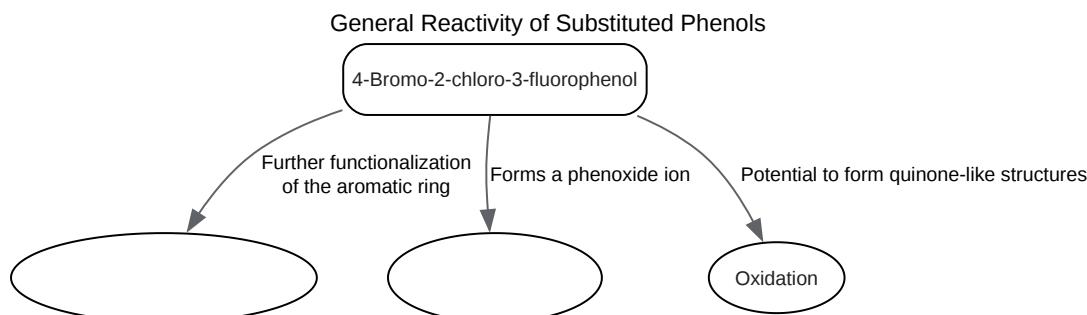
Predicted Physical Properties

The following table summarizes predicted physical properties. It is crucial to note that these are computational estimates and should be verified experimentally.

Property	Predicted Value	Source
Boiling Point	244.0 ± 35.0 °C at 760 Torr	
Flash Point	101.3 ± 25.9 °C	

Comparative Properties of Related Halogenated Phenols

To estimate the properties of **4-Bromo-2-chloro-3-fluorophenol**, it is useful to compare it with related compounds for which more data is available.


Compound	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
4-Bromo-2-chlorophenol	207.45	47-49	232-235
4-Bromo-3-fluorophenol	191.00	71.5	231.4
4-Chloro-3-fluorophenol	146.55	-	-

The presence of multiple halogens in **4-Bromo-2-chloro-3-fluorophenol** suggests a higher molecular weight and likely a higher boiling point compared to its di-substituted analogs. The melting point will be influenced by the crystal lattice packing, which is difficult to predict without experimental data.

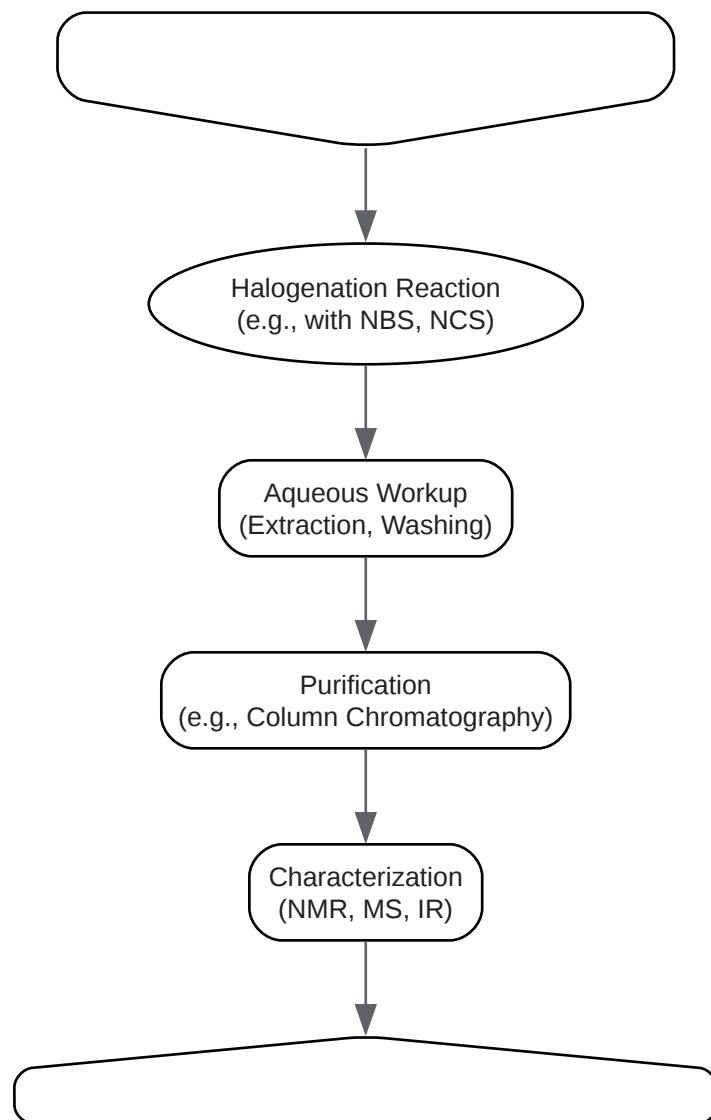
Reactivity and Chemical Behavior

The reactivity of **4-Bromo-2-chloro-3-fluorophenol** is dictated by the interplay of the hydroxyl group and the halogen substituents on the aromatic ring.

- Acidity: The hydroxyl group imparts acidic properties to the molecule. The presence of electron-withdrawing halogen atoms is expected to increase the acidity of the phenolic proton compared to phenol itself.
- Electrophilic Aromatic Substitution: The hydroxyl group is a strongly activating, ortho- and para-directing group in electrophilic aromatic substitution reactions.^{[6][7][8]} However, the existing halogen substituents will also influence the regioselectivity of further substitutions.
- Nucleophilic Substitution: Nucleophilic substitution of the halogens on the aromatic ring is generally difficult but can occur under specific, often harsh, reaction conditions.

[Click to download full resolution via product page](#)

Figure 1: General reactivity pathways for a substituted phenol.


Experimental Protocols

Specific experimental protocols for the synthesis and analysis of **4-Bromo-2-chloro-3-fluorophenol** are not widely published. The following sections provide generalized methodologies for the synthesis and analysis of halogenated phenols, which can be adapted for this specific compound.

General Synthesis Approach

The synthesis of polyhalogenated phenols often involves the direct halogenation of a less substituted phenol or the modification of functional groups on a pre-halogenated benzene ring. A plausible synthetic route could involve the selective halogenation of a corresponding di- or mono-halogenated phenol.

Generalized Synthesis and Purification Workflow

[Click to download full resolution via product page](#)

Figure 2: A generalized workflow for the synthesis and purification of a halogenated phenol.

Analytical Methods

The characterization and quantification of **4-Bromo-2-chloro-3-fluorophenol** would typically involve standard analytical techniques used for organic compounds.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would be essential for structural elucidation, confirming the positions of the hydrogen and halogen atoms on the aromatic ring.
- Mass Spectrometry (MS): MS would be used to determine the molecular weight and fragmentation pattern, confirming the elemental composition. Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of halogenated phenols.[1][9]
- Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups, such as the O-H and C-X (halogen) bonds.
- High-Performance Liquid Chromatography (HPLC): HPLC can be used for purity assessment and quantification.

A general protocol for the analysis of halogenated phenols in a sample matrix might involve:

- Sample Preparation: Extraction of the analyte from the sample matrix using a suitable organic solvent.
- Derivatization (Optional): In some cases, derivatization (e.g., acetylation) can improve chromatographic separation and detection.[10]
- Chromatographic Separation: Separation of the analyte from other components using GC or HPLC.
- Detection and Quantification: Detection using an appropriate detector (e.g., MS, Flame Ionization Detector, or Electron Capture Detector) and quantification against a standard curve.

Safety and Handling

Based on the hazard statements provided by chemical suppliers, **4-Bromo-2-chloro-3-fluorophenol** should be handled with care.[3]

- Hazards:
 - H302: Harmful if swallowed.[3]

- H315: Causes skin irritation.[3]
- H319: Causes serious eye irritation.[3]
- H335: May cause respiratory irritation.[3]
- Precautions:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
 - P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]
 - P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]
 - P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

It is recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Applications in Drug Development and Research

Halogenated phenols are important building blocks in organic synthesis. The presence of multiple, distinct halogen atoms (Br, Cl, F) on **4-Bromo-2-chloro-3-fluorophenol** provides multiple sites for further chemical modification, making it a potentially valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The fluorine atom, in particular, is often incorporated into drug candidates to enhance metabolic stability and binding affinity.

Conclusion

4-Bromo-2-chloro-3-fluorophenol is a polyhalogenated phenol with potential applications in various fields of chemical research and development. While detailed experimental data on its properties are currently scarce, this guide provides a foundational understanding based on available supplier information and comparison with related compounds. It is imperative that

users of this compound conduct their own experimental verification of its properties and adhere to strict safety protocols. As research involving this molecule progresses, a more complete and experimentally validated dataset is expected to become available.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. academic.oup.com [academic.oup.com]
- 2. 1233026-52-2 | 4-Bromo-2-chloro-3-fluorophenol - Alachem Co., Ltd. [alachem.co.jp]
- 3. 4-Bromo-2-chloro-3-fluorophenol [chemdict.com]
- 4. 1233026-52-2 | 4-Bromo-2-chloro-3-fluorophenol - Capot Chemical [capotchem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 17.10 Reactions of Phenols - Organic Chemistry | OpenStax [openstax.org]
- 7. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 8. mlsu.ac.in [mlsu.ac.in]
- 9. asianpubs.org [asianpubs.org]
- 10. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 4-Bromo-2-chloro-3-fluorophenol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b567246#physical-and-chemical-properties-of-4-bromo-2-chloro-3-fluorophenol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com